molecular formula C21H20N4O2S B2685064 6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2309313-45-7

6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2685064
CAS No.: 2309313-45-7
M. Wt: 392.48
InChI Key: PPKCJEKHDCLMKO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, phenyl, thiazole, azetidinyl, and dihydropyridazinone moieties

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19-9-8-17(15-6-7-15)23-25(19)12-14-10-24(11-14)21(27)18-13-28-20(22-18)16-4-2-1-3-5-16/h1-5,8-9,13-15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKCJEKHDCLMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridazinone structure, followed by the introduction of the cyclopropyl and azetidinyl groups. The phenyl-thiazole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include cyclopropyl bromide, thiazole derivatives, and azetidinyl intermediates. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one:

    Other Dihydropyridazinone Derivatives: Compounds with similar core structures but different substituents may exhibit different properties and applications.

    Thiazole-Containing Compounds: These compounds share the thiazole moiety and may have similar biological activities.

Uniqueness

The uniqueness of 6-Cyclopropyl-2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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